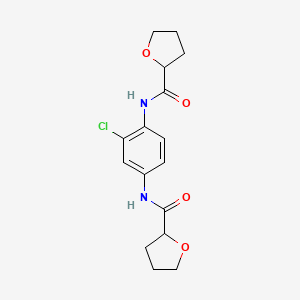![molecular formula C15H17NO5 B5420345 2-{[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]amino}butanoic acid](/img/structure/B5420345.png)
2-{[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]amino}butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]amino}butanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly known as Chromenone-3 and is a derivative of coumarin, a natural compound found in many plants. The purpose of
作用机制
The mechanism of action of Chromenone-3 is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. For example, Chromenone-3 has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression. The compound has also been shown to activate the Nrf2 signaling pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
Chromenone-3 has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase. In addition, Chromenone-3 has been shown to induce apoptosis in cancer cells and to inhibit cancer cell proliferation.
实验室实验的优点和局限性
One of the advantages of Chromenone-3 is its high purity and availability for scientific research. The compound is also relatively stable and can be easily synthesized in large quantities. However, one limitation of Chromenone-3 is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of Chromenone-3. One area of research is the development of novel drug delivery systems to improve the solubility and bioavailability of the compound in vivo. Another area of research is the investigation of the compound's potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, the potential of Chromenone-3 as a chemopreventive agent for cancer needs to be explored further. Finally, the compound's potential as a therapeutic agent for cardiovascular diseases such as atherosclerosis and hypertension needs to be investigated in more detail.
Conclusion:
Chromenone-3 is a chemical compound that has shown promising results in scientific research for its potential therapeutic properties. The compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the treatment of various diseases. While there are limitations to the use of Chromenone-3 in lab experiments, future research directions offer the potential for the compound to be developed into a therapeutic agent for various diseases.
合成方法
The synthesis of Chromenone-3 involves the reaction of 7-hydroxy-4-methylcoumarin with chloroacetic acid and sodium hydroxide. The resulting product is then treated with methylamine to form the final compound. This synthesis method has been optimized for high yield and purity, making Chromenone-3 readily available for scientific research.
科学研究应用
Chromenone-3 has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. The compound has been tested in vitro and in vivo, and has shown promising results in the treatment of various diseases including cancer, neurodegenerative diseases, and cardiovascular diseases.
属性
IUPAC Name |
2-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)methylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-3-11(15(19)20)16-7-10-12(17)5-4-9-8(2)6-13(18)21-14(9)10/h4-6,11,16-17H,3,7H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFZRUJJGYWJPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NCC1=C(C=CC2=C1OC(=O)C=C2C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-6-phenylnicotinic acid](/img/structure/B5420263.png)
![N-[2-(4-morpholinyl)ethyl]-2-(phenylthio)propanamide](/img/structure/B5420271.png)
![6-[4-(2-hydroxyethyl)piperidin-1-yl]-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5420277.png)
![4-[3-ethoxy-4-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5420285.png)
![3-{5-[(2-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5420303.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-(3-methylphenyl)urea](/img/structure/B5420316.png)
![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B5420318.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B5420327.png)
![1,7-dimethyl-5-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5420337.png)
![ethyl 2-cyclohexyl-3-[(2-methylphenyl)amino]-3-oxopropanoate](/img/structure/B5420346.png)
![6-(4-chlorophenyl)-3-[(3-ethylpiperazin-1-yl)carbonyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B5420366.png)
![1-{1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5420368.png)
![(1R*,2R*,6S*,7S*)-4-{[2,2-dimethyl-1-(3-methyl-2-thienyl)cyclopropyl]carbonyl}-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5420376.png)